molecular formula C10H18NO4P B14229449 Phosphonic acid, [(2S)-2-amino-2-(2-furanyl)ethyl]-, diethyl ester CAS No. 827320-98-9

Phosphonic acid, [(2S)-2-amino-2-(2-furanyl)ethyl]-, diethyl ester

Cat. No.: B14229449
CAS No.: 827320-98-9
M. Wt: 247.23 g/mol
InChI Key: ITSNRGZCLHWLKB-SECBINFHSA-N
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Description

Phosphonic acid, [(2S)-2-amino-2-(2-furanyl)ethyl]-, diethyl ester is a chemical compound characterized by the presence of a phosphonic acid functional group. This compound is notable for its structural features, which include a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. The compound’s unique structure makes it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, [(2S)-2-amino-2-(2-furanyl)ethyl]-, diethyl ester typically involves the reaction of diethyl phosphite with an appropriate amino alcohol. One common method is the Kabachnik-Fields reaction, which involves the condensation of an amine, an aldehyde, and a phosphite. The reaction conditions often include the use of catalysts such as quinine or chiral thiourea to achieve high yields and enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The McKenna procedure, which involves the dealkylation of dialkyl phosphonates under acidic conditions or using bromotrimethylsilane followed by methanolysis, is also a common industrial method .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [(2S)-2-amino-2-(2-furanyl)ethyl]-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the compound into phosphinic acid derivatives.

    Substitution: The compound can undergo substitution reactions, where the amino or furan groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, phosphinic acid derivatives, and substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Phosphonic acid, [(2S)-2-amino-2-(2-furanyl)ethyl]-, diethyl ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of phosphonic acid, [(2S)-2-amino-2-(2-furanyl)ethyl]-, diethyl ester involves its interaction with specific molecular targets and pathways. The compound’s phosphonic acid group can mimic phosphate groups, allowing it to interact with enzymes and receptors involved in various biological processes. This interaction can lead to the inhibition or activation of these targets, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphonic acid derivatives such as:

Uniqueness

Phosphonic acid, [(2S)-2-amino-2-(2-furanyl)ethyl]-, diethyl ester is unique due to its specific structural features, which include the furan ring and the amino group. These features confer distinct chemical properties and reactivity, making it valuable for specific applications that other phosphonic acid derivatives may not be suitable for .

Properties

CAS No.

827320-98-9

Molecular Formula

C10H18NO4P

Molecular Weight

247.23 g/mol

IUPAC Name

(1S)-2-diethoxyphosphoryl-1-(furan-2-yl)ethanamine

InChI

InChI=1S/C10H18NO4P/c1-3-14-16(12,15-4-2)8-9(11)10-6-5-7-13-10/h5-7,9H,3-4,8,11H2,1-2H3/t9-/m1/s1

InChI Key

ITSNRGZCLHWLKB-SECBINFHSA-N

Isomeric SMILES

CCOP(=O)(C[C@H](C1=CC=CO1)N)OCC

Canonical SMILES

CCOP(=O)(CC(C1=CC=CO1)N)OCC

Origin of Product

United States

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